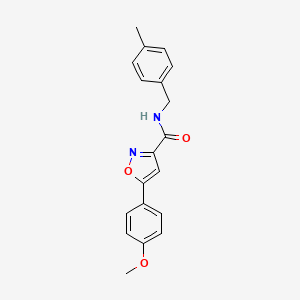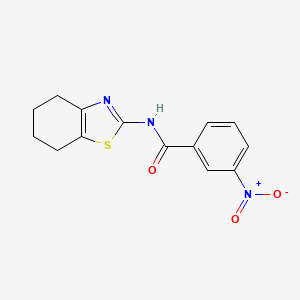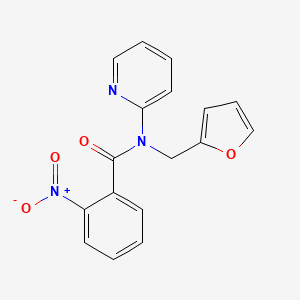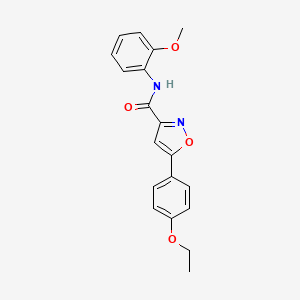![molecular formula C22H22N4O2S B11355801 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B11355801.png)
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide is a complex organic compound featuring a unique structure that combines a pyrrolidinone ring, a thiadiazole ring, and a phenylbutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidinone ring, followed by the introduction of the thiadiazole ring through cyclization reactions. The final step involves the attachment of the phenylbutanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a benzamide group instead of a phenylbutanamide group.
Uniqueness
The uniqueness of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H22N4O2S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C22H22N4O2S/c27-19(13-7-10-16-8-3-1-4-9-16)23-22-25-24-21(29-22)17-14-20(28)26(15-17)18-11-5-2-6-12-18/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,23,25,27) |
Clé InChI |
HVNSXXDJFDOTSA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)CCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11355721.png)


![N-(3,4-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355728.png)
![N-{2-[(4-methylpiperidin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11355729.png)

![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide](/img/structure/B11355739.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-propoxybenzamide](/img/structure/B11355746.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide](/img/structure/B11355802.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-propoxybenzamide](/img/structure/B11355809.png)
![N-(4-ethylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11355812.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbenzamide](/img/structure/B11355814.png)
